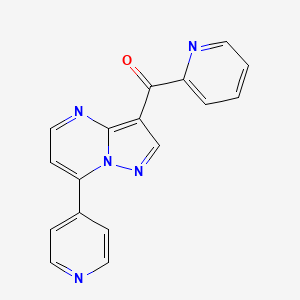
Miroprofen
Overview
Description
Miroprofen is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic, antipyretic, and antiplatelet aggregation activities . Chemically, it is a carboxylic acid belonging to the group of phenylpropanoic acids . It is used to reduce inflammation, pain, and fever, and to inhibit platelet aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Miroprofen can be synthesized through a multi-step process involving the formation of the imidazo[1,2-a]pyridine ring system . One of the key steps involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents, catalysts, and controlled temperature and pressure conditions .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Miroprofen has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of phenylpropanoic acids and imidazo[1,2-a]pyridines.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Mechanism of Action
Miroprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins . Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever . Additionally, it inhibits platelet aggregation by blocking the synthesis of thromboxane .
Comparison with Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory, analgesic, and antipyretic properties.
Naproxen: An NSAID used to treat pain and inflammation.
Ketoprofen: Known for its anti-inflammatory and analgesic effects.
Uniqueness of Miroprofen: this compound is unique due to its specific chemical structure, which includes an imidazo[1,2-a]pyridine ring system . This structure contributes to its distinct pharmacological profile and its ability to inhibit platelet aggregation more effectively compared to some other NSAIDs .
Properties
CAS No. |
55843-86-2 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-(4-imidazo[1,2-a]pyridin-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C16H14N2O2/c1-11(16(19)20)12-5-7-13(8-6-12)14-10-18-9-3-2-4-15(18)17-14/h2-11H,1H3,(H,19,20) |
InChI Key |
OJGQFYYLKNCIJD-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2)C(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
95120-44-8 13551-87-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Bulk: Protected from light, a sample stored for 90 days at 60 °C showed no decomposition (UV or TLC). Exposed to light, a sample at room temperature showed 3% decomposition after 90 days. Solution: A solution in 0.1 N HCl showed no decomposition after 4 days. As a 2% solution at room temperature with and without light, the compound is also stable for at least 4 days. When kept in the refrigerator for 15 days <1% decomposition occurs (TLC). |
solubility |
Water 8 (mg/mL) Methanol 70 (mg/mL) Ethanol 10 (mg/mL) Chloroform 10 (mg/mL) Acetone 50 (mg/mL) Ethyl acetate 8 (mg/mL) Dimethylsulfoxide > 100 (mg/mL) Trifluoroethanol > 100 (mg/mL) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alpha-(Methoxymethyl)-2-nitro-1H-imidazole-1-ethanol Misonidazole Ro 07 0582 Ro 07-0582 Ro 070582 Ro 7 0582 Ro 7-0582 Ro 70582 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














